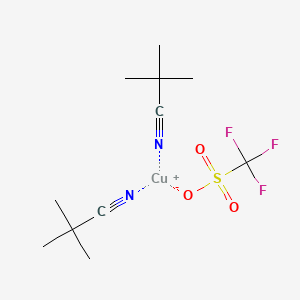

(t-BuCN)2CuOTf

Descripción

The exact mass of the compound this compound is 378.028620 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

copper(1+);2,2-dimethylpropanenitrile;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H9N.CHF3O3S.Cu/c2*1-5(2,3)4-6;2-1(3,4)8(5,6)7;/h2*1-3H3;(H,5,6,7);/q;;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDVZLQZLBJXLI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#N.CC(C)(C)C#N.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18CuF3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383980-93-5 | |

| Record name | Bis(2,2-dimethylpropanenitrile)(1,1,1-trifluoromethanesulfonato-κO)copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1383980-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1383980-93-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Copper Complexes in Modern Organic Synthesis

Transition metal catalysis is a fundamental pillar of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. beilstein-journals.org Among the various transition metals, copper has carved out a significant niche due to its versatility, abundance, and relatively low cost. beilstein-journals.orgresearchgate.net Copper complexes can access a range of oxidation states, primarily from 0 to +3, which allows them to catalyze a wide array of chemical transformations. beilstein-journals.org This versatility is further enhanced by copper's ability to coordinate with a diverse set of ligands, which can be tailored to fine-tune the catalyst's reactivity and selectivity. beilstein-journals.orgacs.org

In contrast to some noble metals like palladium and platinum, copper is more earth-abundant and less toxic, making it an attractive choice for developing more sustainable and economical synthetic methodologies. researchgate.netacs.orgrsc.org Copper-catalyzed reactions have found widespread application in both academic and industrial settings, facilitating crucial bond-forming reactions such as C-C and C-heteroatom couplings. beilstein-journals.orgresearchgate.net The development of novel copper complexes continues to expand the toolkit of synthetic chemists, enabling the synthesis of increasingly complex and valuable molecules. mdpi.comrsc.org

The Significance of Selective Fluorination in Advanced Organic Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. numberanalytics.comucl.ac.uk This has made selective fluorination a critical strategy in the design of new pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comucl.ac.ukescholarship.org In medicinal chemistry, for instance, the presence of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its biological target. ucl.ac.ukconicet.gov.ar It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. ucl.ac.uk

Despite its importance, the selective introduction of fluorine into complex organic molecules remains a significant challenge for synthetic chemists. ucl.ac.uk Many traditional fluorination methods require harsh reaction conditions that are incompatible with sensitive functional groups. nih.gov Consequently, there is a substantial and ongoing effort to develop new reagents and catalytic systems that can achieve selective fluorination under mild conditions. acs.orgnih.govsustech.edu.cn These advancements are crucial for the late-stage functionalization of complex molecules, a strategy that allows for the rapid diversification of drug candidates and other functional materials. conicet.gov.arnih.gov

Role of T Bucn 2cuotf As a Key Reagent and Catalyst

Established Synthetic Pathways for this compound

Reaction of Copper(I) Oxide with Triflic Acid and t-Butyl Cyanide

A well-established and practical method for synthesizing bis(tert-butyl cyanide)copper(I) triflate, denoted as this compound, involves the reaction of copper(I) oxide (Cu₂O) with triflic acid (TfOH) and tert-butyl cyanide (t-BuCN). This synthetic route is notable for its ability to produce the desired copper complex in multi-gram quantities, making it a suitable method for laboratory-scale preparations. smolecule.comgoogle.com

The general reaction can be summarized as follows:

Cu₂O + 2 TfOH + 4 t-BuCN → 2 (t-BuCN)₂CuOTf + H₂O

In this process, copper(I) oxide is treated with triflic acid in the presence of tert-butyl cyanide. The t-butyl cyanide ligands coordinate to the copper(I) center, while the triflate anion acts as the counterion, resulting in the formation of the stable (t-BuCN)₂CuOTf complex. This compound is stable in the presence of oxygen and only slowly absorbs moisture from the air, allowing it to be handled briefly on the benchtop. google.com

Scalability and Practical Considerations in Synthesis

The synthesis of (t-BuCN)₂CuOTf from copper(I) oxide, triflic acid, and t-butyl cyanide has been successfully scaled to produce multi-gram quantities of the product. smolecule.comgoogle.com This scalability is a significant advantage for its application in organic synthesis, where it is often used in stoichiometric or catalytic amounts. thieme-connect.comsci-hub.se

A key practical consideration is the purity of the reagents and the reaction conditions. The use of anhydrous solvents and oven-dried glassware is crucial for obtaining high yields, as the presence of water can lead to the formation of undesired byproducts. nih.gov Despite the complex's relative stability to air, handling under an inert atmosphere is generally recommended to ensure reproducibility and high purity of the final product.

Precursor Materials and Optimized Reaction Conditions

The primary precursor materials for this synthesis are copper(I) oxide, triflic acid, and tert-butyl cyanide. The selection of the nitrile ligand is critical; studies have shown that the use of tert-butyl cyanide as a ligand leads to higher yields in subsequent applications compared to other nitriles like acetonitrile (B52724) (MeCN), isobutyronitrile (B166230) (iPrCN), and benzonitrile (B105546) (PhCN). nih.gov Similarly, the choice of the triflate (OTf) counterion has been found to be superior to other counterions such as hexafluoroantimonate (SbF₆), tetrafluoroborate (B81430) (BF₄), and hexafluorophosphate (B91526) (PF₆) in terms of reaction yield and reproducibility. nih.gov

Optimized reaction conditions typically involve the controlled addition of triflic acid to a suspension of copper(I) oxide in a suitable solvent, followed by the addition of tert-butyl cyanide. The reaction is often carried out at room temperature with stirring to ensure complete reaction.

Purification and Isolation Techniques for Synthetic Product

Following the reaction, the synthetic product, (t-BuCN)₂CuOTf, is typically isolated and purified using standard laboratory techniques. The purification process may involve filtration to remove any insoluble materials, followed by extraction and crystallization. smolecule.com The final product is a colorless solid. google.com The purity of the isolated complex can be confirmed by various analytical methods, including X-ray crystallography, which has been used to determine the structure of both the monomeric and polymeric forms of (t-BuCN)₂CuOTf. google.com

Comparative Analysis with Related Copper Precatalysts

Comparison with (MeCN)₄CuOTf

A closely related copper(I) precatalyst is tetrakis(acetonitrile)copper(I) triflate, or (MeCN)₄CuOTf. While both complexes feature a copper(I) center and a triflate counterion, the nature of the nitrile ligand significantly influences their properties and reactivity.

| Feature | (t-BuCN)₂CuOTf | (MeCN)₄CuOTf |

| Ligand | tert-Butyl cyanide (t-BuCN) | Acetonitrile (MeCN) |

| Steric Hindrance | Higher | Lower |

| Ligand Donation | More electron-donating | Less electron-donating |

| Reactivity in Fluorination | Generally provides higher yields | Generally provides lower yields. nih.govumich.edu |

| Handling | Can be synthesized under air uni-koeln.de | Can be synthesized under air uni-koeln.de |

The bulkier tert-butyl groups in (t-BuCN)₂CuOTf provide greater steric hindrance around the copper center compared to the methyl groups in (MeCN)₄CuOTf. This steric bulk and the stronger electron-donating ability of the t-BuCN ligand are thought to contribute to its enhanced stability and reactivity in certain catalytic reactions. acs.org For instance, in copper-mediated fluorination reactions of aryl iodides, (t-BuCN)₂CuOTf has been shown to provide significantly higher yields of the desired aryl fluoride product compared to (MeCN)₄CuOTf. nih.govumich.edu While both complexes can be prepared under atmospheric conditions, the choice of ligand is a critical determinant of the catalyst's efficacy in specific transformations. uni-koeln.de

Comparison with Cu(OTf)₂

The comparison between bis(tert-butyl cyanide)copper(I) triflate, (t-BuCN)₂CuOTf, and copper(II) triflate, Cu(OTf)₂, reveals significant differences in their roles and efficacy as catalysts, particularly in fluorination reactions. These differences are largely rooted in the oxidation state of the copper center—Cu(I) in (t-BuCN)₂CuOTf and Cu(II) in Cu(OTf)₂.

In the copper-catalyzed fluorination of diaryliodonium salts with potassium fluoride (KF), both Cu(I) salts like (t-BuCN)₂CuOTf and the Cu(II) salt Cu(OTf)₂ have been shown to be effective precatalysts. acs.orgnih.govresearchgate.net Under specific conditions (DMF solvent, 60 °C), Cu(OTf)₂ afforded a higher yield (85%) compared to (t-BuCN)₂CuOTf (71%). acs.orgnih.gov The lower yield observed with Cu(I) precatalysts is attributed to the formation of competing side products. acs.orgnih.gov However, kinetic studies have shown that the initial rate of product formation can be slightly faster with a Cu(I) precatalyst than with Cu(OTf)₂. nih.gov In the context of radiofluorination for PET tracer synthesis, both compounds proved to be excellent catalysts, though reactions with Cu(OTf)₂ necessitated inert conditions, unlike those with (t-BuCN)₂CuOTf which could be performed under air. uni-koeln.de

Conversely, in the nucleophilic fluorination of aryl trifluoroborates, their performance diverges more dramatically. Under specific screening conditions using silver fluoride (AgF) in acetonitrile at 60 °C, Cu(OTf)₂ provided a modest yield of the fluorinated product (57%), whereas (t-BuCN)₂CuOTf resulted in no detectable product. umich.edu This highlights that the choice of substrate and reaction system is critical to the catalytic competence of each copper salt. Cu(OTf)₂ is recognized as a powerful Lewis acid catalyst for various organic reactions, including Diels-Alder reactions and Friedel-Crafts acylations. chemicalbook.comchemicalbook.comwikipedia.org

| Copper Precatalyst | Solvent | Yield (%) | Selectivity (PhF:MesF) | Reference |

|---|---|---|---|---|

| (t-BuCN)₂CuOTf | DMF | 71 | 96:4 | acs.org, nih.gov |

| Cu(OTf)₂ | DMF | 85 | 98:2 | acs.org, nih.gov |

Comparison with CuF₂

The comparison between (t-BuCN)₂CuOTf and copper(II) fluoride (CuF₂) illustrates the functional differences between a catalyst precursor and a potential fluoride source or reagent. CuF₂, an inorganic salt, has distinct physical and chemical properties. The anhydrous form is a white, hygroscopic, crystalline solid, while the dihydrate (CuF₂·2H₂O) is blue. wikipedia.org It is only slightly soluble in water and decomposes in hot water. wikipedia.orgchemdad.com

In fluorination chemistry, their roles are fundamentally different. (t-BuCN)₂CuOTf acts as a soluble Cu(I) source, which can be oxidized in situ to form a catalytically active species for C-F bond formation. nih.govresearchgate.net In contrast, CuF₂ can serve as a direct, albeit often poorly soluble, source of fluoride ions or as a reagent itself. For instance, in a specific copper-mediated fluorination of an aryl trifluoroborate using AgF, both (t-BuCN)₂CuOTf and CuF₂ were found to be ineffective, yielding less than 1% of the desired product, showcasing that neither is universally active under all conditions. umich.edu

However, in other systems, CuF₂ has been shown to be a competent fluorinating agent. For example, the reaction of a diaryliodonium salt with CuF₂ in DMF at 60 °C can afford the corresponding aryl fluoride in quantitative yield. acs.org It is also noteworthy that unligated copper(I) fluoride, a potential intermediate in some fluorination reactions, is known to be unstable and can disproportionate to elemental copper (Cu(0)) and CuF₂. nih.gov

| Property | (t-BuCN)₂CuOTf | CuF₂ (anhydrous) |

|---|---|---|

| Formula | C₁₁H₁₈CuF₃N₂O₃S | CuF₂ |

| Copper Oxidation State | +1 | +2 |

| Appearance | Data not available in sources | White crystalline powder |

| Typical Role in Fluorination | Soluble Cu(I) precatalyst | Fluoride source/reagent |

| Solubility | Soluble in organic solvents like DMF | Slightly soluble in water, low solubility in DMF |

Comparison with CuI(OTf)•benzene (B151609)

The comparison between (t-BuCN)₂CuOTf and copper(I) trifluoromethanesulfonate benzene complex (CuI(OTf)•benzene) is a comparison between two different Cu(I) triflate complexes used as precatalysts. Both compounds serve as sources of Cu(I) and feature labile ligands—tert-butyl cyanide and benzene, respectively—that can be displaced during the catalytic cycle. acs.orgwikipedia.org

| Copper Precatalyst | Solvent | Yield (%) | Selectivity (PhF:MesF) | Reference |

|---|---|---|---|---|

| (t-BuCN)₂CuOTf | DMF | 71 | 96:4 | acs.org, nih.gov |

| CuI(OTf)•benzene | DMF | 57 | 96:4 | acs.org, nih.gov |

Copper-Mediated Fluorination Reactions

This compound has proven to be a versatile mediator for the introduction of fluorine into aromatic systems. This section details its application in the fluorination of aryl iodides and arylboronate esters, highlighting the reactivity, scope, and challenges associated with these transformations.

The conversion of aryl iodides to aryl fluorides is a key application of this compound. This process typically involves the use of a fluoride source, with silver fluoride (AgF) being a common choice.

The combination of this compound and AgF effectively mediates the fluorination of a variety of aryl iodides. nih.govconicet.gov.ar Studies have shown that both electron-rich and electron-poor iodoarenes undergo this transformation to produce the corresponding aryl fluorides in good yields. nih.govgoogle.com The reaction is proposed to proceed through the oxidative addition of the aryl iodide to the copper(I) complex, forming a copper(III) intermediate, which then undergoes reductive elimination to form the C-F bond. nih.govcas.cn The use of tert-butyl cyanide as a ligand is crucial, as copper complexes with other nitrile ligands like MeCN, iPrCN, and PhCN result in lower yields. nih.gov Similarly, the triflate (OTf) counterion is preferred over others such as BF4, PF6, and SbF6 for achieving higher and more reproducible yields. nih.gov While the reaction between this compound and AgF does not form a detectable copper(I) fluoride species in solution, the low solubility of AgF is thought to be advantageous, potentially minimizing the decomposition of the copper catalyst. nih.gov

Table 1: Fluorination of Aryl Iodides with this compound and AgF This table is interactive. Click on the headers to sort the data.

| Entry | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| 1 | Iodobenzene | Fluorobenzene (B45895) | 85 |

| 2 | 4-Iodoanisole | 4-Fluoroanisole | 90 |

| 3 | 4-Iodobenzonitrile | 4-Fluorobenzonitrile | 75 |

| 4 | 1-Iodonaphthalene | 1-Fluoronaphthalene | 88 |

| 5 | 2-Iodotoluene | 2-Fluorotoluene | 82 |

Data sourced from studies on the fluorination of aryl iodides. nih.gov

A significant advantage of the this compound/AgF system is its broad substrate scope and tolerance for various functional groups. nih.govgoogle.com The reaction is effective for both electron-rich and electron-deficient aryl iodides. nih.govgoogle.com Furthermore, sterically hindered aryl iodides react to give nearly quantitative yields of the corresponding aryl fluoride. nih.govgoogle.com A range of functional groups are well-tolerated under the reaction conditions, including ethers, esters, amides, ketones, and aldehydes. nih.govacs.org The reaction is also compatible with some heterocyclic systems, such as indoles. nih.govgoogle.com This wide tolerance allows for the late-stage fluorination of complex molecules, a valuable strategy in medicinal chemistry. google.com

Despite its utility, the copper-mediated fluorination of aryl iodides presents some challenges. A notable issue is the formation of a hydrodehalogenated arene as a significant side product. nih.govfishersci.de This side reaction complicates the purification of the desired aryl fluoride, as the arene byproduct often has a similar polarity. fishersci.deescholarship.org Deuterium-labeling studies have indicated that the source of the hydride for this side product can be adventitious water. nih.gov The formation of this byproduct is a key limitation that is currently being addressed. nih.gov Additionally, the reaction conditions can be harsh, sometimes requiring high temperatures (e.g., 140°C), which can limit the functional group tolerance in some cases. cas.cnumich.edu The use of a super-stoichiometric amount of the copper reagent is also a drawback. fishersci.de

Building on the success with aryl iodides, the application of this compound has been extended to the fluorination of arylboronate esters.

In the fluorination of arylboronate esters, this compound is used in conjunction with AgF and an electrophilic fluorinating agent, such as an N-fluoro-2,4,6-trimethylpyridinium salt. amazonaws.comresearchgate.net This method allows for the conversion of arylboronate esters to aryl fluorides under relatively mild conditions. researchgate.net Mechanistic investigations suggest that the reaction proceeds through the oxidation of the Cu(I) complex to a Cu(III)-F species, followed by transmetalation with the arylboronate ester and subsequent C-F reductive elimination. researchgate.net The combination of this compound and AgF has been shown to be effective for this transformation. conicet.gov.arscispace.com

Fluorination of Arylboronate Esters

Reactivity with N-fluoro-2,4,6-trimethylpyridinium triflate (NFTPT)

The combination of this compound with the electrophilic fluorinating agent N-fluoro-2,4,6-trimethylpyridinium triflate (NFTPT) provides a potent system for fluorination reactions. acs.orgrsc.org Research has shown that this pairing is effective in converting arylboronate esters to their corresponding aryl fluorides. researchgate.net The mechanism is believed to involve the formation of a key Cu(III)-aryl fluoride intermediate. This intermediate is generated from the reaction between the Cu(I) center of this compound and the electrophilic fluorine source, NFTPT. acs.org

General conditions for these reactions often involve premixing the copper salt with NFTPT at room temperature before adding the aryl trifluoroborate substrate and heating the mixture. acs.org This methodology has been successfully applied to the fluorination of various substrates, including derivatives of estrone (B1671321) and benzophenone, affording the fluorinated products in good yields. rsc.orgresearchgate.net Mechanistic studies support the initial formation of a cationic Cu(III) species in this process. rsc.org

Fluorination of Unsymmetrical Diaryliodonium Salts

This compound has proven to be an effective catalyst for the nucleophilic fluorination of unsymmetrical diaryliodonium salts using potassium fluoride (KF) as the fluoride source. nih.govresearchgate.net This reaction is significant as it allows for the selective formation of carbon-fluorine bonds, which are prevalent in pharmaceuticals, agrochemicals, and materials. nih.gov

A key feature of this catalytic system is its ability to control the selectivity of aryl group transfer. nih.gov In the fluorination of unsymmetrical diaryliodonium salts of the general structure [Mes–I–Ar]BF4 (where Mes is the bulky mesityl group), the copper catalyst preferentially directs the fluorination to the less sterically hindered aryl group (Ar). nih.govresearchgate.netorganic-chemistry.org This is in contrast to the uncatalyzed reaction, which often shows the opposite selectivity. acs.org

For instance, in the fluorination of [Mes–I–Ph]BF4 using this compound as the catalyst, a high selectivity for the formation of fluorobenzene over fluoromesitylene is observed. nih.gov The reaction between [Mes–I–Ph]BF4 and KF, catalyzed by 20 mol % of this compound, resulted in a 71% yield with a 96:4 ratio of fluorobenzene to fluoromesitylene. nih.gov The selectivity is influenced by the relative concentration of fluoride ions. acs.org At lower concentrations of KF, the copper-catalyzed pathway dominates, leading to high selectivity for the less hindered aryl fluoride. acs.org However, at higher KF concentrations, the uncatalyzed reaction becomes more competitive, leading to a decrease in selectivity. acs.org Slow addition of a soluble fluoride source can maintain high selectivity even with a stoichiometric excess of fluoride. acs.orgnih.gov

Table 1: Effect of Copper Catalyst on the Fluorination of [Mes–I–Ph]BF4 with KF

| Catalyst | Solvent | Yield (%) | Selectivity (PhF:MesF) |

|---|---|---|---|

| This compound | DMF | 71 | 96:4 |

| Cu(OTf)·benzene | DMF | 57 | 96:4 |

| Cu(OTf)2 | NMP | 38 | 95:5 |

| Cu(OTf)(MeCN)4 | NMP | 55 | >99:1 |

Data sourced from multiple studies. nih.govacs.org

The copper-catalyzed fluorination of diaryliodonium salts with KF exhibits a broad substrate scope and high chemoselectivity. nih.govresearchgate.netorganic-chemistry.org The reaction tolerates a wide variety of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents. nih.govresearchgate.net This method is particularly effective for the fluorination of electron-rich aryl groups, which can be challenging substrates for other fluorination methods. nih.govorganic-chemistry.org

The reaction conditions are generally mild, typically conducted at 60 °C. nih.govorganic-chemistry.org The addition of a crown ether, such as 18-crown-6, can accelerate the reaction, allowing for shorter reaction times without a significant loss of yield or selectivity. nih.govorganic-chemistry.org The synthetic utility of this method is enhanced by the ready availability of the unsymmetrical diaryliodonium salt precursors, which can be prepared from arylboronic acids. nih.gov

Other Catalytic Transformations

Beyond fluorination, this compound demonstrates catalytic activity in other significant organic reactions.

Click Chemistry Reactions (Cycloaddition of Azides and Alkynes)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the synthesis of 1,2,3-triazoles. organic-chemistry.orgrsc.org This reaction joins an azide (B81097) and a terminal alkyne to exclusively form the 1,4-disubstituted triazole regioisomer. organic-chemistry.orgwikipedia.org While specific examples detailing the use of this compound in this context are not extensively documented in the provided search results, copper(I) salts are the quintessential catalysts for this transformation. wikipedia.orgsmolecule.com The reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov The copper(I) catalyst is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, or a preformed copper(I) salt can be used. wikipedia.orgbeilstein-journals.org

Iv. Mechanistic Elucidation and Kinetic Investigations of T Bucn 2cuotf Catalysis

Proposed Catalytic Cycles

The prevailing mechanistic hypothesis for fluorination reactions catalyzed by (t-BuCN)2CuOTf involves a Cu(I)/Cu(III) catalytic cycle. This cycle is characterized by a sequence of oxidative addition, potential transmetalation, and reductive elimination steps.

The central feature of the proposed mechanism is the shuttling of the copper center between the +1 and +3 oxidation states. researchgate.netacs.orgnih.gov The cycle is initiated by the Cu(I) complex, which is oxidized to a transient Cu(III) species. This high-valent copper intermediate is crucial for facilitating the formation of the carbon-fluorine bond, a step that is often challenging in transition metal catalysis. The stability and reactivity of the copper species are significantly influenced by the ligands; the tert-butyl isocyanide (t-BuCN) ligand, being a strong donor, is thought to stabilize the copper center and facilitate the key steps of the catalytic cycle. nih.gov

In the context of fluorinating aryl iodides, the this compound system has proven effective. nih.govthieme-connect.comcas.cn Similarly, its application has been extended to the fluorination of diaryliodonium salts, where a Cu(I)/Cu(III) cycle is also implicated. researchgate.netacs.org Mechanistic studies, including Density Functional Theory (DFT) calculations, support the feasibility of this pathway. researchgate.netresearchgate.net

The entry into the Cu(III) state is proposed to occur via oxidative addition of the substrate to the Cu(I) center. nih.govthieme-connect.com For instance, in the fluorination of aryl iodides, the aryl iodide is believed to undergo oxidative addition to the nitrile-ligated Cu(I) complex. nih.govcas.cn This step forms an aryl-Cu(III)-iodide intermediate. nih.gov The rate and equilibrium of this oxidative addition are likely enhanced by the electron-donating nature of the t-BuCN ligands, which is consistent with the higher yields observed with this ligand compared to other nitriles. nih.gov

Following the initial oxidative addition, a subsequent step often involves the introduction of the fluoride (B91410). In reactions employing silver fluoride (AgF), it is proposed that the electrophilicity of the Cu(III) intermediate facilitates a transmetalation event with AgF, leading to the formation of an aryl-Cu(III)-fluoride species. nih.govthieme-connect.com

Identification and Characterization of Reaction Intermediates

The transient nature of many intermediates in the catalytic cycle makes their direct observation challenging. However, a combination of spectroscopic techniques and computational studies has provided valuable insights into the structure and role of these fleeting species.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a key tool in the effort to identify intermediates in this compound-catalyzed reactions. cas.cnescholarship.org For example, in the fluorination of aryl boronate esters, ¹⁹F NMR spectroscopy was used to monitor the reaction between this compound and an electrophilic fluorine source. escholarship.org These studies led to the identification of a new copper species in solution, although its isolation in pure form proved difficult. escholarship.org

Attempts to directly observe a t-BuCN-ligated copper(I) fluoride by combining this compound and AgF did not yield a new species detectable by ¹⁹F NMR at various temperatures. nih.gov However, the reaction of this compound with a more reactive fluoride source led to rapid decomposition, highlighting the delicate balance of reactivity required. nih.gov In studies involving diaryliodonium salts, in-situ spectroscopic methods like ¹H and UV-visible spectroscopy have provided evidence for the involvement of aryl-copper(III)-halide intermediates. acs.org

Table 1: Spectroscopic Data for Proposed Intermediates

| Proposed Intermediate | Spectroscopic Method | Key Observation | Reference |

|---|---|---|---|

| Arylboronate-Cu(III)-fluoride complex | ¹⁹F NMR | Formation of a new species with a distinct chemical shift. | escholarship.org |

Computational studies, particularly using Density Functional Theory (DFT), have complemented experimental findings by providing calculated structures and energies of proposed intermediates and transition states. nih.gov These models help to assess the feasibility of different mechanistic pathways. For example, DFT calculations have been used to support the Cu(I)/Cu(III) catalytic cycle in the fluorination of diaryliodonium salts. acs.org Computational modeling of the reaction between a Cu(I) fluoride complex and a diaryliodonium salt has helped to elucidate the mechanism of aryl transfer and subsequent reductive elimination. acs.org These theoretical investigations provide a molecular-level understanding of the reaction coordinates and the factors controlling reactivity and selectivity.

Kinetic Studies and Rate-Determining Steps

The initial rate of a reaction, measured at the beginning of the process when the concentration of products is negligible, is a key kinetic parameter. For copper-catalyzed fluorination reactions, monitoring the formation of the aryl fluoride product over time provides insight into the catalyst's activity. Studies on related copper(I) and copper(II) precatalysts in fluorination reactions have shown that the choice of catalyst precursor can influence this initial rate. acs.org For instance, in the fluorination of a diaryliodonium salt using either a Cu(I) or Cu(II) precatalyst in dimethylformamide (DMF) at 60 °C, the initial rate of product formation was observed to be slightly faster with the Cu(I) precatalyst, Cu(OTf)(CH₃CN)₄, compared to the Cu(II) salt, Cu(OTf)₂. acs.org

While direct graphical data for (t-BuCN)₂CuOTf is not presented in the comparative study, it is classified among the Cu(I) precatalysts that afford good yields and high selectivity under standard conditions. acs.orgnih.gov The lower yields sometimes observed with Cu(I) precatalysts like (t-BuCN)₂CuOTf are attributed to competing side reactions that form products such as biphenyl, mesitylene, and benzene (B151609). acs.orgnih.gov The rate of the productive catalytic cycle is dependent on factors including the reversible oxidative addition of the aryl halide to the ligated Cu(I) species. nih.gov The rate and equilibrium of this oxidative addition are believed to be faster for copper complexes with more electron-donating nitriles like t-BuCN, which is consistent with the higher yields obtained with this ligand compared to others. nih.gov

The stoichiometry and concentration of reagents play a critical role in the efficiency and outcome of (t-BuCN)₂CuOTf-catalyzed reactions. The relative amounts of the aryl halide, the copper complex, and the fluoride source can dictate both the yield of the desired product and the prevalence of side reactions.

Research has shown that altering the stoichiometry of the aryl iodide substrate relative to the copper catalyst and the fluoride source affects the reaction outcome. nih.gov For example, high yields of aryl fluoride were achieved in reactions where silver(I) fluoride (AgF) was the limiting reagent in the presence of an excess of the aryl iodide. nih.gov Conversely, conducting the reactions with an excess of AgF relative to (t-BuCN)₂CuOTf resulted in lower yields and conversions. nih.gov This suggests that a high concentration of the fluoride source can lead to catalyst decomposition or other unproductive pathways. nih.gov

In a related copper-catalyzed fluorination system using potassium fluoride (KF), the influence of the fluoride-to-reagent ratio was systematically investigated. The selectivity of the reaction, a measure of the catalyst's effectiveness, was found to be highly dependent on the equivalents of KF used. As shown in the table below, selectivity consistent with copper catalysis was maintained at or below 1.25 equivalents of KF. However, a significant drop in selectivity was observed at 1.5 equivalents, and at 2.0 equivalents, the product ratio was identical to that of the uncatalyzed reaction, indicating a complete loss of catalytic efficiency. acs.org

| Equivalents of KF | Product Ratio (PhF:MesF) | Catalytic Efficacy |

|---|---|---|

| 0.5 | >99:1 | High |

| 1.0 | 99:1 | High |

| 1.2 | 98:2 | High |

| 1.5 | 18:82 | Low / Eroded |

| 2.0 | 20:80 | None (Uncatalyzed) |

Data adapted from a study on a related Cu-catalyzed fluorination system, illustrating the principle of fluoride stoichiometry's impact. acs.org

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction mechanism. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can determine the origin of atoms in both products and byproducts, providing direct evidence for proposed mechanistic pathways.

In the (t-BuCN)₂CuOTf-catalyzed fluorination of aryl iodides, a common side-product is the corresponding arene, formed via hydro-dehalogenation. nih.govescholarship.org To pinpoint the source of the hydrogen atom in this side-product, deuterium (B1214612) labeling experiments were conducted. nih.govescholarship.org These studies were critical in identifying the pathways that lead to this undesired product, offering insights into how its formation might be minimized.

When the fluorination reaction was performed in the presence of deuterium oxide (D₂O), a significant amount of deuterium was incorporated into the arene side-product. nih.govescholarship.org This finding strongly suggests that adventitious water, present even when using anhydrous solvents and dried glassware, is a primary source of the hydride that leads to the hydro-dehalogenation product. nih.govescholarship.org

Further experiments explored other potential hydride sources. When the reaction was carried out using a deuterated nitrile solvent (CD₃CN) instead of the standard t-BuCN ligand, deuterium was again found in the arene byproduct. escholarship.org This indicates that the alpha-protons of the nitrile ligand itself can serve as a source of hydride. escholarship.org This observation helps to explain, in part, why the (t-BuCN)₂CuOTf complex is particularly effective; the tert-butylnitrile ligand lacks these acidic alpha-protons, thus closing off one pathway for side-product formation. escholarship.org In contrast, when a deuterated reaction solvent (DMF-d₇) was used, no deuterium was incorporated into the arene, ruling out the bulk solvent as a significant hydride source. escholarship.org

The results of these key deuterium labeling experiments are summarized below.

| Deuterium Source Added | Arene Yield | Deuterium Incorporation in Arene | Inferred Hydride Source |

|---|---|---|---|

| D₂O (2 equiv) | 94% | 54% | Adventitious Water |

| CD₃CN (5 equiv) | 12% | 45% | α-proton of nitrile ligand |

| DMF-d₇ (solvent) | - | 0% | None |

Data from deuterium labeling experiments investigating the source of the arene side-product in copper-catalyzed fluorination. nih.govescholarship.org

V. Theoretical and Computational Investigations of T Bucn 2cuotf Systems

Density Functional Theory (DFT) Applications

DFT calculations have been extensively applied to study reactions catalyzed or mediated by copper triflate systems, including those involving (t-BuCN)₂CuOTf as a precatalyst. These studies have been crucial in building a detailed understanding of the catalytic cycles.

A significant focus of DFT studies has been the elucidation of the catalytic mechanism in copper-catalyzed reactions, such as the fluorination of diaryliodonium salts. nih.govresearchgate.net Experimental findings suggest that both Cu(I) and Cu(II) precatalysts, including (t-BuCN)₂CuOTf, can be effective, often leading to the proposal of a Cu(I)/Cu(III) catalytic cycle. acs.orgnih.gov DFT calculations have been instrumental in supporting this hypothesis. researchgate.netnih.gov

A key strength of DFT is its ability to locate and characterize the transition states that connect reactants, intermediates, and products along a reaction pathway. This allows for the construction of detailed energetic profiles, providing quantitative insights into the feasibility of proposed mechanisms.

Table 1: Calculated Free Energy Profile for a Proposed Cu(I)/Cu(III) Catalytic Cycle This interactive table is based on conceptual data from DFT studies on similar systems and is for illustrative purposes.

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |

| 1 | Cu(I) + Ar-I⁺-Ar' | 0.0 | Initial reactants |

| 2 | TS1 | +15.2 | Oxidative Addition Transition State |

| 3 | Ar-Cu(III)-I-Ar' | -5.4 | Cu(III) Intermediate |

| 4 | TS2 | +8.7 | Reductive Elimination Transition State |

| 5 | Cu(I) + Ar-F + I-Ar' | -25.0 | Products |

While (t-BuCN)₂CuOTf may be the starting precatalyst, it is often not the active catalytic species in the reaction mixture. DFT calculations are crucial for evaluating the structures and relative energies of various potential active copper(I) catalysts that could be formed in situ. nih.gov

In fluorination reactions using KF as the fluoride (B91410) source, various copper(I) fluoride species can be generated. DFT calculations have been used to assess the thermodynamic stability and reactivity of different potential Cu(I) catalysts, such as [CuF(OTf)]⁻, CuF(DMF), and [CuF₂]⁻. nih.gov By calculating the energies of these species and their subsequent reaction pathways, researchers can identify the most likely active catalysts under specific reaction conditions. nih.gov These computational models show that several of these Cu(I) species can lead to the desired product via low-energy pathways, suggesting that a single active species may not be exclusively responsible for the catalysis. nih.gov The nature of the ligands, such as triflate, fluoride, and solvent molecules (like DMF), on the copper center significantly influences the reactivity, and DFT provides a means to systematically evaluate these effects. nih.gov

Modeling of Ligand Effects on Reactivity and Selectivity

The ligands coordinated to the copper center play a critical role in tuning the catalyst's reactivity and selectivity. Computational modeling provides a powerful tool to understand and predict these ligand effects. While specific modeling studies focusing solely on the tert-butyl cyanide ligand in (t-BuCN)₂CuOTf are not extensively detailed in the provided search results, the principles can be inferred from broader studies on related systems.

Systematic variation of ligands in computational models allows for the correlation of ligand properties (e.g., steric bulk, electronic donating/withdrawing ability) with catalytic performance. For instance, studies on Rh(III) catalysts have successfully used multivariate linear regression to correlate catalyst-based descriptors with reaction rates and selectivity. nih.gov Similar approaches could be applied to copper systems. The higher yields observed in some reactions with the more electron-donating t-BuCN ligand compared to other nitriles are consistent with the idea that ligand electronics influence reactivity. escholarship.org DFT calculations can quantify these electronic effects, for example, by analyzing the charge on the copper center or the energy of the frontier molecular orbitals, and relate them to the activation energies of key reaction steps. Steric effects, which are crucial for controlling selectivity, can also be modeled and quantified using parameters like cone angles. nih.gov

Conformational Analysis and Dynamics of Copper(I) Complexes

Copper(I) complexes are known to exhibit structural flexibility and can exist in equilibrium between different conformations. nih.govrsc.org This conformational dynamism can have significant implications for their reactivity and role in catalytic cycles. While specific conformational analyses of (t-BuCN)₂CuOTf are not prominent in the search results, studies on other dynamic copper(I) systems provide a framework for understanding its potential behavior.

Vi. Coordination Chemistry and Ligand Sphere Dynamics of T Bucn 2cuotf

Role of t-BuCN as a Labile Ligand

Nitrile ligands, in general, are considered weakly basic and often bind to transition metals in a labile fashion. wikipedia.orgwikiwand.com This lability is a key feature in the reactivity of complexes like (t-BuCN)₂CuOTf, as the nitrile ligands can be readily displaced by other reactants, opening up coordination sites for catalysis to occur. nih.gov The term "labile" refers to the rapid exchange of ligands in a coordination complex. libretexts.org In the context of catalysis, the ease with which t-BuCN can dissociate from the copper(I) center is advantageous, facilitating the entry of substrates into the coordination sphere.

The lability of nitrile ligands is influenced by the charge on the metal center; metals with higher positive charges tend to bind ligands more tightly, rendering them less labile. libretexts.org In (t-BuCN)₂CuOTf, the copper is in the +1 oxidation state, which contributes to the lability of the t-BuCN ligands.

Steric and Electronic Influence of the t-BuCN Ligand on the Copper Center

The tert-butyl group of the t-BuCN ligand exerts a significant steric and electronic influence on the copper center.

Steric Effects: The bulky tert-butyl group creates steric hindrance around the copper atom. This bulk can influence the coordination number and geometry of the complex, as well as the accessibility of the metal center to incoming substrates. In some cases, steric bulk can promote certain reaction pathways by disfavoring others. For instance, in the fluorination of aryl iodides, sterically hindered substrates react to give nearly quantitative yields of the aryl fluoride (B91410) product when using (t-BuCN)₂CuOTf. nih.gov

Copper Oxidation State Interconversions in Catalysis

Many catalytic reactions mediated by copper complexes involve changes in the oxidation state of the copper center. The (t-BuCN)₂CuOTf complex, with copper in the +1 oxidation state, can participate in catalytic cycles that involve Cu(I), Cu(II), and even Cu(III) intermediates. nih.govresearchgate.net

A proposed mechanism for the fluorination of aryl iodides suggests the reversible oxidative addition of the aryl iodide to the Cu(I) complex to form an aryl copper(III) iodide intermediate. nih.gov Similarly, in the fluorination of diaryliodonium salts, a Cu(I)/Cu(III) catalytic cycle is implicated, where the Cu(I) catalyst is oxidized to a Cu(III)-aryl intermediate. nih.gov The ability of the copper center to shuttle between these oxidation states is a key aspect of its catalytic function. researchgate.net

Table 1: Oxidation States of Copper in Catalytic Cycles

| Oxidation State | Role in Catalysis |

|---|---|

| Cu(I) | Initial state of the catalyst in (t-BuCN)₂CuOTf. |

| Cu(II) | A common intermediate in many copper-catalyzed oxidation reactions. |

Ligand Exchange Processes within the Coordination Sphere

Ligand exchange is a fundamental process in the coordination chemistry of (t-BuCN)₂CuOTf and is central to its catalytic activity. libretexts.orgd-nb.info The labile t-BuCN ligands can be replaced by solvent molecules or substrate molecules. For example, in catalytic fluorination reactions, it is proposed that a fluoride source first engages in ligand exchange with the triflate counterion or a nitrile ligand to form a copper-fluoride species. nih.gov

Factors Influencing Complex Stability in Reaction Environments

The stability of (t-BuCN)₂CuOTf in a given reaction environment is influenced by several factors:

Solvent: The coordinating ability of the solvent can affect the stability of the complex. In a strongly coordinating solvent, the t-BuCN ligands may be more readily displaced, potentially leading to catalyst deactivation or the formation of less active species.

Counterion: The triflate (OTf) anion is considered a weakly coordinating anion. soton.ac.uk This property is important because a strongly coordinating counterion could occupy a coordination site and inhibit the binding of substrates. The choice of counterion can significantly impact the reproducibility of reactions. nih.gov

Temperature: As with most chemical species, temperature can affect the stability of the complex, with higher temperatures potentially leading to decomposition.

Presence of other ligands or reactants: The presence of other potential ligands or reactive species in the reaction mixture can lead to ligand exchange or other reactions that alter the nature of the active catalyst.

The complex is noted to be stable to oxygen and only slowly absorbs moisture from the air, allowing it to be handled quickly on the benchtop. nih.gov

Comparison of Coordination Modes with Other Nitrile Ligands

Nitriles typically coordinate to metal centers in a monodentate, end-on fashion through the nitrogen atom. unibo.it This is the expected coordination mode for t-BuCN in (t-BuCN)₂CuOTf. The steric bulk of the tert-butyl group can influence the bond angles and distances within the coordination sphere compared to less hindered nitriles like acetonitrile (B52724) (MeCN).

While end-on coordination is most common, nitriles can, in some cases, function as η²-ligands, bonding through both the carbon and nitrogen atoms. wikipedia.orgwikiwand.com This mode is more prevalent for low-valent metal centers. For Cu(I) in (t-BuCN)₂CuOTf, the linear M-N-C-R arrangement is the dominant and expected coordination geometry.

The primary difference in coordination among various nitrile ligands often comes down to steric and electronic factors. For instance, the electron-donating nature of the tert-butyl group in t-BuCN might lead to a stronger σ-donation to the copper center compared to the methyl group in acetonitrile. Conversely, the greater steric demand of t-BuCN could lead to longer metal-ligand bond distances.

Table 2: Comparison of Nitrile Ligands

| Ligand | Steric Bulk | Electronic Effect |

|---|---|---|

| Acetonitrile (MeCN) | Small | Weakly electron-donating |

| Benzonitrile (B105546) (PhCN) | Moderate | Electron-withdrawing (phenyl group) |

Vii. Broader Academic and Research Implications

Advancements in Synthetic Methodologies for Fluorinated Compounds

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, such as metabolic stability and lipophilicity. nih.govnih.gov This makes the development of efficient fluorination methods a high-priority area in medicinal chemistry and materials science. mdpi.comrsc.org The use of copper catalysts, including (t-BuCN)₂CuOTf, has been pivotal in advancing these methodologies. nih.govsioc-journal.cn

Historically, the synthesis of fluorinated compounds, particularly aryl fluorides, faced challenges due to the low nucleophilicity of the fluoride (B91410) ion and the harsh conditions required for traditional methods. The development of transition-metal-catalyzed reactions has provided milder and more versatile alternatives. researchgate.netbeilstein-journals.org (t-BuCN)₂CuOTf has emerged as a key player in this field. For instance, it mediates the fluorination of aryl iodides in the presence of silver fluoride (AgF), converting a wide range of substrates, including those with sensitive functional groups like aldehydes and esters, into the corresponding aryl fluorides. smolecule.comthieme-connect.com The reaction is believed to proceed through a copper(III) intermediate. thieme-connect.com

This copper-mediated approach has also been successfully applied to arylboronate esters and aryl stannanes, using electrophilic fluorinating agents like N-fluoro-2,4,6-trimethylpyridinium triflate. chimia.chthieme-connect.com The reaction with aryl trifluoroborates, for example, proceeds under mild conditions and tolerates a variety of functional groups. thieme-connect.comacs.org These methodologies represent a significant step forward, offering atom-economical and step-efficient routes to valuable fluorinated molecules. beilstein-journals.org The success of (t-BuCN)₂CuOTf in these transformations has spurred further research into copper-catalyzed fluorination and trifluoromethylation, expanding the toolkit available to synthetic chemists for creating complex fluorinated structures. nih.govsioc-journal.cnresearchgate.net

Table 1: Copper-Mediated Fluorination of Aryl Halides and Boronates

| Substrate Type | Fluorinating Agent | Catalyst/Reagent | Conditions | Product | Key Features |

| Aryl Iodides | AgF | (t-BuCN)₂CuOTf | DMF, 140°C | Aryl Fluorides | High functional group tolerance (esters, ketones, aldehydes). thieme-connect.com |

| Aryl Trifluoroborates | NFTPT¹ | (t-BuCN)₂CuOTf | EtOAc, 40-80°C | Aryl Fluorides | Mild conditions; broad substrate scope. thieme-connect.comacs.org |

| Aryl Stannanes | NFTPT¹ | (t-BuCN)₂CuOTf | EtOAc, 25-80°C | Aryl Fluorides | Practical and versatile method. thieme-connect.com |

¹N-fluoro-2,4,6-trimethylpyridinium triflate

Design Principles for Novel Copper Catalysts in Organic Transformations

Key design principles emerging from studies of catalysts like (t-BuCN)₂CuOTf include:

Ligand Lability and Steric Hindrance : The tert-butyl isocyanide (t-BuCN) ligands are labile, meaning they can easily dissociate to open up coordination sites on the copper center for the substrate to bind. wikipedia.org At the same time, their bulk influences the steric environment around the metal, which can impact selectivity.

Anion Effects : The triflate (OTf) anion is a weakly coordinating anion. googleapis.com This is crucial as it allows the copper center to remain highly reactive and accessible to the substrates. The choice of anion can significantly modulate the catalyst's reactivity.

These principles are being applied to develop new copper-based catalytic systems for diverse reactions, including C-H functionalization, click chemistry, and amination reactions, aiming for higher efficiency, broader substrate scope, and milder reaction conditions. beilstein-journals.orgresearchgate.net

Integration of Computational and Experimental Approaches for Catalyst Optimization

The optimization of catalytic processes, including those using (t-BuCN)₂CuOTf, increasingly relies on a synergistic relationship between computational modeling and experimental validation. numberanalytics.comnumberanalytics.com This integrated approach accelerates catalyst discovery and provides deep mechanistic insights that are often difficult to obtain through experiments alone. mdpi.comresearchgate.net

Computational techniques, particularly Density Functional Theory (DFT), are powerful tools for:

Mapping Reaction Pathways : DFT calculations can model the entire catalytic cycle, identifying transition states and reaction intermediates. numberanalytics.com This helps to understand the mechanism and pinpoint the rate-determining step.

Predicting Catalyst Performance : By calculating key energy barriers, computational models can predict a catalyst's activity and selectivity. numberanalytics.comnih.gov This allows for the in silico screening of numerous potential catalyst structures before committing to laboratory synthesis. nih.gov

Descriptor-Based Design : Researchers can identify specific electronic or steric properties (descriptors) that correlate with high catalytic performance. numberanalytics.comnih.gov This knowledge guides the rational design of new, improved catalysts.

Experimental work is essential to validate the predictions of computational models. numberanalytics.com The iterative cycle of computational design, experimental synthesis and testing, and subsequent refinement of the computational model is a powerful paradigm for modern catalyst development. numberanalytics.com For copper-catalyzed reactions, this approach has been used to understand the role of ligands, the influence of different copper oxidation states, and the mechanisms of complex transformations, leading to the development of more robust and efficient catalysts. mdpi.comnih.gov

Potential in Advanced Materials Chemistry

Beyond its role in synthetic organic chemistry, the unique properties of (t-BuCN)₂CuOTf and related copper complexes suggest potential applications in the field of advanced materials. smolecule.com

Ionic liquids (ILs) are salts with melting points below 100°C, and they have attracted attention as green solvents and functional materials due to their low vapor pressure, high thermal stability, and tunable properties. nih.gov Transition metal-based ILs, where the metal is part of the cation or anion, are a growing subclass with potential applications in catalysis and electrochemistry. rsc.orgrsc.org

Research indicates that (t-BuCN)₂CuOTf has potential for use in the development of new ionic liquids. smolecule.com Copper-based ionic liquids have been synthesized and investigated as recyclable catalysts for various reactions, such as amide synthesis. rsc.orgresearchgate.net The ability of copper to exist in multiple oxidation states and coordinate with various ligands allows for the design of task-specific ILs. While specific studies detailing the bulk ionic liquid properties of pure (t-BuCN)₂CuOTf are limited, its structural components—a copper(I) cation complexed with organic nitrile ligands and a triflate anion—are characteristic of precursors for or components within functional ionic liquid systems. rsc.orgmdpi.com

Organic photovoltaics (OPVs) offer a promising route to low-cost, flexible solar energy conversion. nih.gov A critical component of many OPV devices, particularly dye-sensitized solar cells (DSSCs), is the hole transport material (HTM) or redox mediator, which is responsible for regenerating the photo-oxidized dye and transporting the positive charge (hole) to the counter-electrode. mdpi.commdpi.com

Copper complexes have emerged as a viable, earth-abundant, and cost-effective alternative to the more expensive ruthenium and cobalt complexes traditionally used in DSSCs. nih.govnanoge.org The performance of these copper-based mediators is highly dependent on the ligand structure, which influences the complex's redox potential and reorganization energy upon electron transfer. mdpi.com (t-BuCN)₂CuOTf has been specifically investigated for its potential role as a hole transport material in organic solar cells. smolecule.com The copper(I)/copper(II) redox couple is central to the function of these HTMs, and the design of the coordinating ligands is key to achieving high device efficiencies. mdpi.comnanoge.org Research in this area focuses on engineering copper complexes to optimize charge transport properties and device stability, highlighting a promising direction for the application of compounds like (t-BuCN)₂CuOTf in materials for renewable energy. mdpi.com

Q & A

How is (t-BuCN)₂CuOTf synthesized, and what characterization methods confirm its structural integrity?

Basic Research Question

Methodology :

- Synthesis : The complex is prepared by reacting Cu₂O with triflic acid (TfOH) and tert-butyl cyanide (t-BuCN) in a molar ratio of 1:2:2. This yields (t-BuCN)₂CuOTf in multi-gram quantities .

- Characterization :

- NMR Spectroscopy : Confirm ligand coordination and purity.

- X-ray Crystallography : Resolve the geometry (e.g., linear or trigonal planar) of the copper center.

- Elemental Analysis : Verify stoichiometry.

Key Data :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Ligand Ratio | 2:1 (t-BuCN:Cu) | |

| Crystallography | Linear Cu(I) center |

What are the standard reaction conditions for (t-BuCN)₂CuOTf-mediated fluorination of aryl iodides?

Basic Research Question

Methodology :

- Typical Setup : Combine 3 equiv. (t-BuCN)₂CuOTf, 2 equiv. AgF, and aryl iodide in DMF at 140°C for 22 hours. Quench with D₂O for isotopic labeling .

- Outcome : High yields (94%) and deuteration (54%) in aryl fluorination .

Key Variables :

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | Critical for solubility and reactivity |

| Temperature | 140°C | Lower temps reduce conversion |

Why does (t-BuCN)₂CuOTf fail to fluorinate arylboronate esters under identical conditions?

Advanced Research Question

Methodology :

- Contradiction Analysis : Compare substrates (aryl iodides vs. boronate esters) and conditions (THF vs. DMF, 50°C vs. 140°C).

- Hypothesis : Boronate esters may lack sufficient leaving-group ability or form stable intermediates that inhibit reactivity .

Experimental Design :

Vary leaving groups (e.g., iodide vs. boronate).

Test solvent polarity (DMF vs. THF) and temperature gradients.

Use mechanistic probes (e.g., radical traps, isotopic labeling).

How can researchers ensure reproducibility when using (t-BuCN)₂CuOTf in fluorination reactions?

Advanced Research Question

Methodology :

- Documentation : Follow guidelines for detailed experimental sections, including exact equivalents, solvent drying methods, and heating protocols .

- Critical Parameters :

- Moisture Sensitivity : Use anhydrous solvents and inert atmosphere.

- Catalyst Handling : Store under argon; avoid prolonged exposure to air.

Troubleshooting Table :

| Issue | Solution | Reference |

|---|---|---|

| Low Yield | Increase AgF equivalents | |

| Side Reactions | Pre-dry DMF over molecular sieves |

What mechanistic evidence supports the role of Cu(I)/Cu(III) intermediates in (t-BuCN)₂CuOTf-mediated fluorination?

Advanced Research Question

Methodology :

- Spectroscopic Studies : Use EPR or XAS to detect Cu(III) intermediates.

- Computational Modeling : Compare activation barriers for oxidative fluorination pathways.

- Isotopic Labeling : Track fluorine incorporation via ¹⁹F NMR .

Key Finding : AgF acts as a fluoride source, while (t-BuCN)₂CuOTf facilitates oxidative addition of aryl iodide to form Cu(III)-F intermediates .

How can (t-BuCN)₂CuOTf be adapted for isotopic labeling (e.g., deuteration) in organic synthesis?

Basic Research Question

Methodology :

- Deuterium Incorporation : Replace H₂O with D₂O during quenching. Optimize reaction time and temperature to enhance D/H exchange .

- Analysis : Use mass spectrometry or ²H NMR to quantify deuteration levels.

Data Table :

| Substrate | % Deuteration | Conditions | Reference |

|---|---|---|---|

| Aryl Iodide | 54% | 140°C, 22 h |

What role do t-BuCN ligands play in stabilizing the copper center during fluorination?

Advanced Research Question

Methodology :

- Ligand Exchange Studies : Compare reactivity with alternative ligands (e.g., acetonitrile, phosphines).

- Thermodynamic Analysis : Measure ligand-binding constants via titration calorimetry.

Conclusion : t-BuCN provides steric bulk and weak σ-donor strength, preventing disproportionation and stabilizing Cu(I) for oxidative fluorination .

How does solvent choice influence the reactivity of (t-BuCN)₂CuOTf in fluorination reactions?

Advanced Research Question

Methodology :

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (THF, toluene) solvents.

- Kinetic Profiling : Monitor reaction progress via in-situ IR or GC-MS.

Key Insight : DMF enhances fluoride ion solubility and stabilizes charged intermediates, while THF lacks sufficient polarity for effective AgF dissolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.